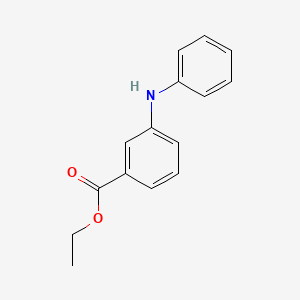

Ethyl 3-(phenylamino)benzoate

Description

Ethyl 3-(phenylamino)benzoate (CAS: 1369265-53-1) is an aromatic ester characterized by a benzoate backbone substituted with a phenylamino group at the meta position and an ethyl ester group at the para position. This compound, with a purity of 95%, is marketed under the brand 砌块化学 (Product ID: ABC-Y1130422) .

Properties

IUPAC Name |

ethyl 3-anilinobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-2-18-15(17)12-7-6-10-14(11-12)16-13-8-4-3-5-9-13/h3-11,16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFERRBZMLVXUEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagent Roles

The most efficient method for synthesizing ethyl 3-(phenylamino)benzoate involves a copper-catalyzed coupling reaction between ethyl 3-aminobenzoate and phenylboronic acid. This reaction proceeds via a Ullmann-type coupling mechanism, where copper(II) acetate acts as both a catalyst and an oxidizing agent. Pyridine serves as a base to deprotonate the amine, enhancing its nucleophilicity, while dichloromethane provides an inert solvent medium.

Detailed Synthetic Procedure

Step 1: Reaction Setup

A mixture of ethyl 3-aminobenzoate (0.200 g, 1.21 mmol), phenylboronic acid (0.295 g, 2.42 mmol), copper(II) acetate (0.439 g, 2.42 mmol), and pyridine (0.196 mL, 2.42 mmol) in dichloromethane (8 mL) is stirred at room temperature for 18 hours.

Step 2: Workup and Purification

The reaction mixture is filtered to remove insoluble copper residues, and the filtrate is concentrated under reduced pressure. The crude product is purified via flash chromatography using a gradient of ethyl acetate (5–35%) in heptane, yielding 0.255 g (87%) of this compound as a yellow oil.

Optimization Insights

- Molar Ratios : A 1:2 ratio of ethyl 3-aminobenzoate to phenylboronic acid ensures complete conversion.

- Catalyst Loading : Stoichiometric amounts of copper(II) acetate relative to the amine are critical for achieving high yields.

- Solvent Choice : Dichloromethane’s low polarity minimizes side reactions, such as ester hydrolysis.

Comparative Analysis of Reaction Conditions

The following table summarizes the critical parameters of the copper-catalyzed synthesis:

| Parameter | Value/Detail | Role in Reaction |

|---|---|---|

| Catalyst | Copper(II) acetate | Facilitates C–N bond formation |

| Base | Pyridine | Deprotonates amine for activation |

| Solvent | Dichloromethane | Inert reaction medium |

| Temperature | 20°C (room temperature) | Balances reaction rate and selectivity |

| Reaction Time | 18 hours | Ensures complete conversion |

| Purification Method | Flash chromatography (ethyl acetate/heptane) | Isolates product with high purity |

| Yield | 87% | Indicates process efficiency |

Industrial Scalability and Process Considerations

While the laboratory-scale synthesis is well-established, industrial production would require modifications for cost-effectiveness and safety:

- Continuous Flow Reactors : These systems could enhance heat and mass transfer, reducing reaction time and improving yield consistency.

- Catalyst Recycling : Methods to recover and reuse copper residues would mitigate environmental impact.

- Solvent Selection : Replacing dichloromethane with a greener solvent (e.g., ethyl acetate) aligns with sustainable chemistry principles.

Challenges and Limitations

- Copper Residues : Residual copper in the product may necessitate additional purification steps for pharmaceutical applications.

- Moisture Sensitivity : The reaction must be conducted under anhydrous conditions to prevent boronic acid decomposition.

- Substrate Scope : This method is specific to arylboronic acids; aliphatic amines may require alternative catalysts.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(phenylamino)benzoate can undergo various chemical reactions, including:

Oxidation: The phenylamino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are typically employed.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

Ethyl 3-(phenylamino)benzoate serves as a significant intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs, particularly in the realm of analgesics and anti-inflammatory agents. Research indicates that derivatives of this compound exhibit various biological activities, including antimicrobial and anti-inflammatory properties, making them suitable candidates for drug formulation .

1.2 Mechanism of Action

The phenylamino group enhances the compound's interaction with biological targets, potentially leading to therapeutic effects against various bacterial strains and as anti-cancer agents. For example, studies have shown that compounds similar to this compound have significant efficacy against specific pathogens, suggesting its potential as a scaffold for developing new antibiotics.

Environmental Science

2.1 Nanozyme Applications

Recent research has explored the use of this compound in environmental applications, particularly as a component of nanozymes for pollutant detection and treatment. These nanozymes can catalyze reactions that break down environmental pollutants, highlighting the compound's versatility beyond traditional pharmaceutical uses.

2.2 Environmental Impact Studies

Studies have indicated that the compound can be utilized in assessing the risks associated with nanomaterials in environmental settings. The unique properties of this compound allow researchers to investigate its behavior and interactions with various environmental pollutants, providing insights into its safety and efficacy in remediation processes .

Synthesis and Structural Variations

This compound can be synthesized through various methods, often involving esterification reactions with phenylamine derivatives. The following table summarizes some structural variations and their potential applications:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 3-nitro-4-(phenylamino)benzoate | Methyl instead of ethyl group | Similar biological activity but different solubility |

| Ethyl 3-amino-4-(phenylamino)benzoate | Amino group instead of nitro | Potentially different reactivity due to amino group |

| Ethyl 3-nitro-4-(propylamino)benzoate | Propyl instead of phenyl | Variation in hydrophobicity affecting bioavailability |

These variations indicate how modifications can lead to different biological activities and solubility profiles, enhancing the compound's applicability in medicinal chemistry .

Case Studies

4.1 Antimicrobial Activity

A study investigating the antimicrobial properties of this compound derivatives found that certain modifications significantly increased their effectiveness against resistant bacterial strains. This highlights the compound's potential as a lead structure for developing new antibiotics .

4.2 Environmental Remediation

In another case study, researchers employed this compound-based nanozymes to degrade organic pollutants in water samples. The results demonstrated a notable reduction in pollutant concentration, showcasing the compound's utility in environmental cleanup efforts.

Mechanism of Action

The mechanism of action of ethyl 3-(phenylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylamino group can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The position of substituents on the benzoate backbone significantly influences reactivity and physicochemical properties. For example:

- Ethyl 4-(cyclohexylamino)-3-nitrobenzoate () features a cyclohexylamino group at the para position and a nitro group at the meta position. The para-substituted amino group enhances nucleophilic substitution reactivity compared to meta-substituted analogs, as demonstrated in its synthesis via THF-mediated reactions with cyclohexylamine .

Alkyl Chain Variations in Benzoate Esters

The length and branching of alkyl chains in benzoate esters influence solubility and toxicity:

- Methyl benzoate and ethyl benzoate () are widely used in cosmetics due to their low toxicity and volatility. Ethyl esters generally exhibit higher lipophilicity than methyl analogs, enhancing skin permeation .

Research Findings and Implications

- Reactivity in Polymerization: Ethyl 4-(dimethylamino)benzoate outperforms 2-(dimethylamino)ethyl methacrylate in resin systems, achieving a 15–20% higher DC due to optimized electron donation .

- Synthetic Flexibility: Ethyl 3-(phenylamino)benzoate’s meta-substitution pattern allows modular functionalization, as seen in analogs like I-6373 (isoxazole-thioether derivative), which leverages sulfur bridges for enhanced stability .

- Toxicity Considerations: While alkyl benzoates (e.g., ethyl, methyl) are GRAS (Generally Recognized as Safe), this compound’s aromatic amine necessitates rigorous safety profiling for industrial use .

Biological Activity

Ethyl 3-(phenylamino)benzoate, a compound with the molecular formula and a molecular weight of 241.29 g/mol, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features an ethyl group attached to a benzoate moiety with a phenylamino substituent. This unique structure contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H15NO |

| Molecular Weight | 241.29 g/mol |

| CAS Number | 1369265-53-1 |

| Purity | 95% |

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the phenylamino group enhances the compound's interaction with microbial targets, leading to increased efficacy.

- Minimum Inhibitory Concentration (MIC) values for related compounds suggest strong antibacterial effects. For instance, derivatives have been reported with MIC values comparable to standard antibiotics like ampicillin .

2. Anti-inflammatory Activity

This compound has also demonstrated anti-inflammatory properties in preclinical studies. The compound's ability to modulate inflammatory pathways makes it a candidate for therapeutic applications in conditions characterized by inflammation.

- In animal models, significant reductions in inflammatory markers were observed at doses ranging from 200 to 400 mg/kg .

3. Anticancer Potential

The anticancer activity of this compound has been explored through various in vitro studies. The compound shows promise in inhibiting the proliferation of cancer cell lines, particularly in hematological and solid tumors.

- A study highlighted that related compounds exhibited potent inhibitory activity against receptor tyrosine kinases, which are crucial in cancer progression. For example, certain analogues demonstrated over 90% inhibition against the EGFR kinase at low concentrations .

Case Studies and Research Findings

- Case Study on Antimicrobial Efficacy : A recent study evaluated the antibacterial activity of this compound against multiple strains. Results indicated that it exhibited a similar efficacy profile to established antibiotics, suggesting its potential as an alternative treatment option .

- Cancer Cell Line Study : In vitro assays were conducted on various cancer cell lines, revealing that this compound significantly reduced cell viability at concentrations as low as 10 µM. The compound's mechanism was linked to apoptosis induction and cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 3-(phenylamino)benzoate, and how can reaction conditions be optimized?

- Methodology :

- Nucleophilic substitution : React ethyl 4-chloro-3-nitrobenzoate with aniline derivatives in tetrahydrofuran (THF) using triethylamine (TEA) as a base. Monitor progress via TLC, followed by quenching, filtration, and recrystallization (adapted from ethyl 4-(cyclohexylamino)-3-nitrobenzoate synthesis) .

- Palladium-catalyzed carbonylation : For advanced derivatives, brominate ethyl benzoate precursors, then react with CO in ethanol using a palladium catalyst (30–50°C, 14–24 hours). Optimize catalyst loading and solvent purity to improve yield .

Q. Which spectroscopic and crystallographic techniques are effective for characterizing this compound and its derivatives?

- Techniques :

- NMR/IR/MS : Confirm ester and phenylamino groups via H/C NMR (amide/ester peaks), IR (C=O stretching), and exact mass spectrometry (e.g., exact mass 276.189665 for related metabolites) .

- X-ray crystallography : Use SHELX software (SHELXS/SHELXL) for structure solution and refinement. Validate hydrogen bonding and steric interactions in the crystal lattice .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Approach :

- Compare electronic effects of substituents (e.g., halogen vs. methyl groups) using analogs like methyl 3-(2-chloropropan-2-yl)benzoate .

- Employ computational modeling (DFT) to predict NMR shifts or steric hindrance in bulky derivatives. Cross-validate with experimental data .

Q. What strategies improve the selectivity of this compound in herbicide activity studies?

- Experimental Design :

- Study structure-activity relationships (SAR) by synthesizing analogs (e.g., ethyl 4-(((ethylphenylamino)methylene)amino)benzoate) to assess the impact of substituents on herbicidal potency .

- Conduct enzyme inhibition assays (e.g., acetolactate synthase) to identify molecular targets, referencing desmedipham’s mechanism as a herbicide .

Q. How can degradation pathways of this compound in environmental samples be analyzed?

- Methodology :

- Use HPLC-MS/MS to detect metabolites like phenylamino-benzoic acid derivatives. Compare retention times and fragmentation patterns with standards .

- Perform soil/water microcosm studies under varying pH and temperature conditions to model hydrolysis and microbial degradation .

Safety and Handling

Q. What are the best practices for handling this compound in laboratory settings?

- Protocols :

- Wear PPE (gloves, goggles) to avoid skin/eye contact. Wash with soap/water immediately after exposure .

- Store in airtight containers away from oxidizers. Monitor for decomposition (e.g., discoloration) using stability-indicating HPLC methods .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in crystallographic data for this compound polymorphs?

- Guidance :

- Refine SHELXL parameters (e.g., ADPs, twin laws) to resolve twinning or disorder. Validate with Hirshfeld surface analysis .

- Compare unit cell parameters with related structures (e.g., N-phenylanthranilic acid) to identify packing differences .

Key Notes for Experimental Design

- Contradiction Management : Replicate synthesis and characterization steps to isolate batch-specific impurities (e.g., brominated byproducts from palladium reactions) .

- Advanced Applications : Explore the compound’s potential in drug discovery by modifying the phenylamino group (e.g., introducing pyrazole or imidazole rings) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.